molecular formula C6H11NO B1599588 (R)-(-)-3-Methyl-2-butyl isocyanate CAS No. 745783-84-0

(R)-(-)-3-Methyl-2-butyl isocyanate

Cat. No.: B1599588
CAS No.: 745783-84-0
M. Wt: 113.16 g/mol
InChI Key: UCSWKSXDJYECKQ-ZCFIWIBFSA-N
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Description

®-(-)-3-Methyl-2-butyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The ®-(-) designation indicates the specific enantiomer of the compound, which can have different properties and reactivities compared to its (S)-(+)-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-3-Methyl-2-butyl isocyanate typically involves the reaction of an amine with phosgene (COCl2). The general reaction is as follows:

R-NH2+COCl2R-N=C=O+2HCl\text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-N=C=O} + 2\text{HCl} R-NH2​+COCl2​→R-N=C=O+2HCl

This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride have been developed to improve safety .

Industrial Production Methods

In industrial settings, isocyanates are often produced using large-scale phosgenation processes. The production facilities are equipped with safety measures to handle the toxic and reactive nature of phosgene. Additionally, bio-based methods for producing isocyanates are being explored to address environmental concerns .

Chemical Reactions Analysis

Types of Reactions

®-(-)-3-Methyl-2-butyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urethanes (Carbamates): Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from the hydrolysis reaction.

Scientific Research Applications

®-(-)-3-Methyl-2-butyl isocyanate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-(-)-3-Methyl-2-butyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. The reaction typically involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of various products such as urethanes and substituted ureas .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isocyanate
  • Methyl isocyanate
  • Toluene diisocyanate
  • Hexamethylene diisocyanate

Uniqueness

®-(-)-3-Methyl-2-butyl isocyanate is unique due to its specific chiral configuration, which can result in different reactivity and interactions compared to its (S)-(+)-enantiomer and other isocyanates. This chiral specificity can be important in applications where stereochemistry plays a crucial role, such as in drug development and asymmetric synthesis .

Properties

IUPAC Name

(2R)-2-isocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSWKSXDJYECKQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426976
Record name (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-84-0
Record name (2R)-2-Isocyanato-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(-)-3-Methyl-2-butyl isocyanate
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(R)-(-)-3-Methyl-2-butyl isocyanate
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(R)-(-)-3-Methyl-2-butyl isocyanate
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(R)-(-)-3-Methyl-2-butyl isocyanate
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(R)-(-)-3-Methyl-2-butyl isocyanate
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(R)-(-)-3-Methyl-2-butyl isocyanate

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